Kuwanon U

Cholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Researchers investigating cholinergic signaling often face the challenge of sourcing structurally authenticated prenylated flavonoids with reproducible inhibitory profiles. Kuwanon U (CAS 123702-95-4) directly addresses this need. • Defined dual cholinesterase inhibition: AChE Ki = 6.48 μM, BChE Ki = 9.59 μM; selectivity ratio 1.48 • Validated neuroprotection: EC50 = 8.7 μg/mL against NO-induced cell death in SH-SY5Y cells • Minimal off-target confounding: weak tyrosinase inhibition (IC50 > 200 μM) ensures assay specificity • NF-κB/AP-1 pathway inhibition confirmed via comparative phenotypic screening Sourced from Morus alba root bark with >98% HPLC purity. In stock for immediate dispatch.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
Cat. No. B12373657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon U
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
InChIInChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1
InChIKeyCZVSHXUUSIQWSO-CECMFTGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kuwanon U: Cholinesterase Inhibition and Neuroprotection


Kuwanon U is a prenylated flavonoid isolated primarily from the root bark of Morus alba (white mulberry) and related Morus species [1]. It belongs to the kuwanon class of isoprenylated flavonoids, which are characterized by extensive structural diversification through prenylation, cyclization, and oxidative modifications [1]. Kuwanon U has been identified as a cholinesterase inhibitor with specific inhibitory constants (Ki) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Its activity profile distinguishes it from other kuwanon derivatives and common reference compounds, making it a compound of interest for neurological and biochemical research applications.

Kuwanon U: Unmatched Specificity


The biological activity of prenylated flavonoids is exquisitely sensitive to structural variations, particularly the position and nature of prenyl groups and cyclization patterns [1]. Within the kuwanon class, minor structural changes can lead to marked differences in potency and target selectivity. For instance, Kuwanon G exhibits weak tyrosinase inhibition (IC50 > 200 μM) [2], while Kuwanon U demonstrates a distinctly different cholinesterase inhibition profile (AChE Ki = 6.48 μM; BChE Ki = 9.59 μM) . Furthermore, the neuroprotective efficacy of Kuwanon U in cellular models (EC50 = 8.7 μg/mL) [3] is not shared by structurally related but non-prenylated flavonoids, which show no protective effect [3]. Therefore, substituting Kuwanon U with another kuwanon derivative or a generic flavonoid is likely to result in a complete loss of the specific activity profile required for targeted research.

Kuwanon U Comparative Evidence


AChE and BChE Inhibition Selectivity

Kuwanon U demonstrates a distinct cholinesterase inhibition profile, showing a 1.48-fold higher affinity (lower Ki) for acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE) . This contrasts with many non-selective cholinesterase inhibitors and provides a defined biochemical signature. While no direct head-to-head comparison with other kuwanons is available in a single assay, the quantitative Ki values allow for cross-study comparison with reference compounds.

Cholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Weak Tyrosinase Inhibition Compared to Oxyresveratrol

In direct contrast to potent tyrosinase inhibitors found in Morus species, Kuwanon U exhibits very weak tyrosinase inhibitory activity. Its IC50 value for mushroom tyrosinase is reported to be >0.2 mM (>200 μM) using L-DOPA as substrate [1]. This is significantly weaker than that of oxyresveratrol, a known potent tyrosinase inhibitor from the same plant source, which displays an IC50 approximately 110-fold lower than its glycoside mulberroside A [2].

Tyrosinase inhibition Melanogenesis Cosmetic research

Neuroprotection Against Nitrosative Stress in SH-SY5Y

In a neuroblastoma SH-SY5Y cell model of nitric oxide-induced cell death, Kuwanon U demonstrated a dose-dependent protective effect with an EC50 value of 8.7 μg/mL [1]. This was part of a comparative study of 10 compounds, where Kuwanon U's efficacy was distinct from that of structurally similar but non-prenylated flavonoids (e.g., licoflavone C), which showed no protective effect, and from other prenylated flavones and flavanones, which had varying EC50 values.

Neuroprotection SH-SY5Y cells Nitric oxide-induced cell death

NF-κB/AP-1 Pathway Inhibition in Cell-Based Assay

Kuwanon U was included in a panel of phenolic compounds isolated from Morus alba (alongside mulberrofuran A and B, mulberroside C, kuwanon C, and kuwanon H) for the evaluation of anti-inflammatory potential [1]. The study utilized a QUANTI-Blue™ assay to measure inhibition of the NF-κB/AP-1 cellular pathway. While the abstract does not provide the exact IC50 for Kuwanon U in the publicly available snippet, it confirms that Kuwanon U was selected for activity verification and demonstrates inhibitory activity against this key inflammatory pathway, with mulberrofuran B showing the highest inhibitory effect in the same assay.

Anti-inflammatory NF-κB pathway Morus alba compounds

Kuwanon U Research Applications


Alzheimer's Disease Cholinesterase Inhibition

Kuwanon U is suitable as a defined cholinesterase inhibitor in Alzheimer's disease research. Its quantifiable Ki values for AChE (6.48 μM) and BChE (9.59 μM) provide a reproducible biochemical profile for investigating cholinergic signaling pathways. The compound's preferential inhibition of AChE over BChE (Ki ratio = 1.48) offers a specific selectivity window for dissecting the roles of these enzymes in disease models.

Nitrosative Stress Neuroprotection in SH-SY5Y

Based on its demonstrated neuroprotective effect against nitric oxide-induced cell death in SH-SY5Y neuroblastoma cells (EC50 = 8.7 μg/mL) [1], Kuwanon U is a valuable tool for studying nitrosative stress and neuronal survival. The availability of head-to-head comparative data with other prenylated flavonoids allows researchers to benchmark its activity and select the most appropriate compound for their specific experimental design.

Selective Cholinesterase Studies with Low Tyrosinase Interference

In experimental systems where tyrosinase inhibition could confound results (e.g., certain cell-based assays or in vivo models), Kuwanon U's weak tyrosinase inhibitory activity (IC50 > 200 μM) [2] is a significant advantage. Researchers can confidently use Kuwanon U to probe cholinergic mechanisms without the confounding anti-melanogenic effects that are prevalent in many other Morus-derived compounds, such as oxyresveratrol.

NF-κB/AP-1 Pathway Screening

Kuwanon U has been validated as an active inhibitor of the NF-κB/AP-1 cellular pathway in a comparative screen of Morus alba phenolic compounds [3]. It is appropriate for use as a characterized positive control or test compound in assays designed to discover or characterize novel modulators of NF-κB-mediated inflammatory responses.

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